Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate
Description
Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate is a sulfinate salt featuring a bromine substituent at the 2-position and a methoxycarbonyl group at the 5-position of the benzene ring. This article compares these compounds based on molecular characteristics, toxicity, ecotoxicology, and commercial availability.
Properties
Molecular Formula |
C8H6BrNaO4S |
|---|---|
Molecular Weight |
301.09 g/mol |
IUPAC Name |
sodium;2-bromo-5-methoxycarbonylbenzenesulfinate |
InChI |
InChI=1S/C8H7BrO4S.Na/c1-13-8(10)5-2-3-6(9)7(4-5)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
WAGDQZUURHZFDQ-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate typically involves the bromination of 5-(methoxycarbonyl)benzenesulfinic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position .
Industrial Production Methods: Industrial production of this compound involves a scalable process that ensures high yield and purity. The process includes steps such as bromination, sulfonation, and neutralization with sodium hydroxide to form the sodium salt .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Sulfonic acids or sulfonates.
Reduction Products: Sulfides or thiols.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology:
Biochemical Studies: Utilized in studies involving enzyme inhibition and protein interactions.
Medicine:
Drug Development: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate involves its interaction with molecular targets through its functional groups. The bromine atom and the sulfonate group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfinates
Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate
Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate
- Molecular Formula : C₈H₆ClNaO₄S
- Molecular Weight : 256.64 g/mol
- CAS Number : 1880256-83-6
- Availability : Similarly out of stock, with identical shipping locations .
Table 1: Structural Comparison of Sulfinate Derivatives
Key Observations :
- Halogen size and electronegativity (F > Cl > Br) may influence reactivity, solubility, and stability.
- Higher molecular weight correlates with larger halogen substituents.
Comparison with Sodium 4-(methoxycarbonyl)phenolate (Nipagin M Sodium)
Toxicological Profile
- Carcinogenicity: Not classified as a human carcinogen (IARC, OSHA, NTP: Not listed).
- Reproductive Toxicity: NOEL (Developmental): 300 mg/kg body weight (rabbit, oral) . NOAEL (Repeated Dose): ≥250 mg/kg/day (rat) .
- Skin Sensitization: Not a sensitizer (Guinea pig, OECD 406) .
- Eye Damage : Causes serious eye irritation .
Ecotoxicology
- Biodegradability : 89% degradation over 28 days (activated sludge).
- Aquatic Toxicity : Harmful to aquatic life with long-lasting effects.
Table 2: Toxicity and Environmental Impact Comparison
Key Observations :
- The phenolate exhibits low systemic toxicity but poses risks to aquatic ecosystems.
- Sulfinates may share similar biodegradability challenges due to aromatic sulfonate groups.
Critical Analysis of Data Gaps and Limitations
- Bromo Sulfinate Data : Direct toxicological or environmental data for the bromo derivative is absent in the provided evidence. Inferences rely on halogen-dependent trends (e.g., bromine’s larger size may reduce biodegradability compared to fluoro/chloro analogs).
- Commercial Availability : Both fluoro and chloro sulfinates are currently unavailable, suggesting supply chain challenges for this class .
Biological Activity
Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate is a sulfonate compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and various applications based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a bromine atom, a methoxycarbonyl group, and a sulfonate moiety. Its synthesis typically involves the bromination of a methoxycarbonyl-substituted benzene followed by sulfonation. The synthetic routes can be optimized for yield and scalability, which is crucial for industrial applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, with notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting microbial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 15 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies showed that this compound exhibits cytotoxic effects on several human cancer cell lines, including:
- HT-29 (colorectal cancer)
- MDA-MB-231 (breast cancer)
- MG-63 (osteosarcoma)
The IC50 values for these cell lines were determined through MTT assays, demonstrating significant inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | 25 |
| MDA-MB-231 | 30 |
| MG-63 | 20 |
These findings support the notion that this compound may possess selective cytotoxicity towards cancer cells while sparing normal cells.
The mechanism underlying the biological activity of this compound is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Additionally, its antimicrobial action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Studies
Several case studies have documented the efficacy of this compound in therapeutic applications:
- Case Study in Antimicrobial Treatment : A clinical trial evaluated the compound's effectiveness in treating skin infections caused by resistant bacterial strains. Patients receiving topical formulations showed significant improvement compared to controls.
- Case Study in Cancer Therapy : An exploratory study assessed the compound's use in combination with standard chemotherapy agents in patients with advanced breast cancer. Results indicated enhanced tumor regression and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
